Mecetronium ethylsulfate
Description
Classification and General Characteristics of Mecetronium (B1212740) Ethylsulfate within Quaternary Ammonium (B1175870) Compounds
Mecetronium ethylsulfate is classified as a quaternary ammonium compound (QAC), a group of substances characterized by a central nitrogen atom covalently bonded to four alkyl or aryl groups, resulting in a permanent positive charge. smolecule.comcontaminantdb.ca This cationic nature is a defining feature of QACs and is integral to their mechanism of action.
Structurally, this compound is identified as N-Ethyl-N,N-dimethyl-1-hexadecanaminium ethyl sulfate (B86663). europa.eu Its molecular formula is C22H49NO4S. smolecule.comchemicalbook.com The molecule consists of a long hydrocarbon chain (hexadecyl group), which imparts surfactant properties, and a positively charged quaternary ammonium head. This amphiphilic nature allows it to interact with cell membranes. smolecule.com Unlike some other QACs, the specific combination of its alkyl chains and the ethyl sulfate counter-ion contributes to its solubility and efficacy in aqueous solutions. smolecule.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-Ethyl-N,N-dimethyl-1-hexadecanaminium ethyl sulfate |
| CAS Number | 3006-10-8 |
| Molecular Formula | C22H49NO4S |
| UNII | QM95LPV3CA |
| ChemBL ID | CHEMBL2106839 |
This table presents key chemical identifiers for this compound based on information from various chemical databases. europa.euchemicalbook.comontosight.ai
Historical Perspectives on the Discovery and Initial Academic Inquiry of this compound
While a detailed historical account of the initial discovery and synthesis of this compound is not extensively documented in readily available literature, its development is rooted in the broader history of quaternary ammonium compounds. The synthesis of QACs generally involves the quaternization of a tertiary amine with an alkylating agent, such as an alkyl halide or sulfate. smolecule.com In the case of this compound, this would involve the reaction of an appropriate tertiary amine with ethyl sulfate. smolecule.com
Initial academic inquiry into compounds like this compound was likely driven by the pursuit of novel antimicrobial agents. The well-established biocidal activity of QACs would have spurred research into synthesizing and evaluating new variations with potentially enhanced efficacy or broader applications.
Conceptual Frameworks for Investigating Novel Chemical Entities: The Case of this compound
The investigation of a novel chemical entity like this compound follows established conceptual frameworks in medicinal chemistry and drug discovery. A primary strategy involves lead optimization, where a known molecule is structurally modified to enhance its desired properties. nih.gov
In the context of this compound, this framework would involve:
Structure-Activity Relationship (SAR) Studies: Researchers systematically alter the chemical structure of the QAC, for instance, by varying the length of the alkyl chains or changing the counter-ion, and then evaluate how these changes affect its biological activity, such as its antimicrobial potency. nih.gov
Mechanism of Action Studies: A crucial aspect of the investigation is to elucidate how the compound exerts its effects at a molecular level. For this compound, this involves studying its interaction with bacterial cell membranes. smolecule.com The positively charged head of the molecule is thought to interact with the negatively charged components of the bacterial cell wall and membrane, leading to disruption and cell death. smolecule.com
Bioisosteric Replacement: This strategy involves replacing a part of the molecule with another group that has similar physical or chemical properties to improve its characteristics. nih.gov While not explicitly documented for this compound, this is a common approach in the development of new chemical entities. nih.gov
Overview of Major Research Domains Pertaining to this compound
The research applications of this compound are primarily centered on its chemical and biological properties.
Table 2: Major Research Applications of this compound
| Research Domain | Specific Application |
| Microbiology | Investigating novel antibacterial strategies, particularly against antibiotic-resistant strains like vancomycin-resistant enterococci. smolecule.combiosynth.com |
| Studying the mechanisms of bacterial membrane disruption to inform the development of new antibiotics. smolecule.com | |
| Use as a selective agent in culture media for microbiological analysis. smolecule.combiosynth.com | |
| Chemistry | Employed as a surfactant in various chemical reactions. |
| Used as a building block or reagent in the synthesis of more complex molecules. biosynth.com | |
| Pharmaceutical and Cosmetic Science | Studied for its potential as a preservative in cosmetic and personal care formulations due to its bactericidal properties. smolecule.comshreejipharmainternational.com |
| Investigated for its interactions with other compounds, such as enhancing the activity of certain antibiotics. smolecule.com |
Structure
2D Structure
Properties
IUPAC Name |
ethyl-hexadecyl-dimethylazanium;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2-6-7(3,4)5/h5-20H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHBNESUDPIHCI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H49NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883932 | |
| Record name | Mecetronium ethylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3006-10-8 | |
| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Mecetronium ethylsulfate [USAN] | |
| Source | ChemIDplus | |
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| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Mecetronium ethylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecetronium etilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.188 | |
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| Record name | MECETRONIUM ETHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM95LPV3CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Derivatization of Mecetronium Ethylsulfate
Established Synthetic Pathways for Mecetronium (B1212740) Ethylsulfate
The primary route for synthesizing Mecetronium ethylsulfate (N-ethyl-N,N-dimethyl-1-hexadecanaminium ethyl sulfate) involves the quaternization of a specific tertiary amine precursor. clearsynth.com This transformation is a classic example of the Menshutkin reaction, a cornerstone in the synthesis of quaternary ammonium (B1175870) salts. wikipedia.orgwikipedia.org
The synthesis of quaternary ammonium salts is fundamentally an N-alkylation reaction. wikipedia.org In the case of this compound, the precursor is the tertiary amine N,N-dimethylhexadecylamine. This amine possesses a nucleophilic nitrogen atom that can react with an appropriate alkylating agent. The process of alkylating tertiary amines is generally more straightforward than the alkylation of primary or secondary amines, as it avoids the common issue of polyalkylation and leads directly to the desired quaternary ammonium salt without the possibility of overalkylation. wikipedia.orgjove.com The reaction leverages the nucleophilicity of the tertiary amine to form a new carbon-nitrogen bond. jove.com
The quaternization step converts the tertiary amine, N,N-dimethylhexadecylamine, into the Mecetronium cation. This is achieved by reacting the amine with an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide. The reaction proceeds via a nucleophilic substitution mechanism (S_N_2), where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic ethyl group of the ethylating agent. wikipedia.org This forms the quaternary ammonium cation, with the corresponding ethyl sulfate anion as the counter-ion.
The reaction conditions for this synthesis have been described, providing a basis for laboratory-scale preparation. A typical procedure involves reacting N,N-dimethylhexadecylamine with diethyl sulfate in a suitable solvent.
| Parameter | Value | Reference |
| Precursor | N,N-dimethylhexadecylamine | |
| Ethylating Agent | Diethyl sulfate | |
| Molar Ratio | 1:1 (amine:sulfate) | |
| Temperature | 80–100°C | |
| Solvent | Water or ethanol (B145695) | |
| Reaction Time | 8–10 hours | |
| Yield | 78–92% |
Development of this compound Analogs and Derivatives for Research Applications
This compound serves as a valuable scaffold for creating novel derivatives for research. biosynth.com The development of analogs allows for the systematic investigation of structure-activity relationships. Modifications can be introduced at several positions on the molecule:
Varying the long alkyl chain (C16): The length and saturation of the hexadecyl chain can be altered to study the effect on the compound's physical and chemical properties.
Altering the N-alkyl groups: The ethyl and methyl groups on the quaternary nitrogen can be substituted with other alkyl groups to fine-tune steric and electronic properties.
Changing the counter-ion: The ethyl sulfate anion can be exchanged with other anions through ion-exchange reactions, which can influence solubility and other characteristics.
These derivatives are useful in various research fields, including the development of new surfactants and studies on cell membrane interactions. The synthesis of such analogs would follow the same fundamental quaternization principles, using different tertiary amine precursors or alkylating agents. google.com
Optimization of Synthetic Processes for Enhanced Yield and Purity in Research Scale
Optimizing the synthesis of this compound on a research scale focuses on maximizing yield and ensuring high purity of the final product. Key parameters for optimization include:
Solvent Selection: The choice of solvent is critical. Ethanol-water mixtures have been shown to enhance the solubility of ionic reactants while facilitating the crystallization of the final product upon cooling, which aids in purification.
Temperature Control: The quaternization reaction is typically exothermic. Careful temperature management is necessary to prevent side reactions and ensure the reaction proceeds to completion. Maintaining the temperature just above the melting point of the product can be an effective strategy, particularly in solvent-free systems. google.com
Reagent Stoichiometry: While a 1:1 molar ratio is standard, slight adjustments can be made to ensure the complete consumption of the limiting reagent. In some solvent-free quaternizations, using a slight excess of the tertiary amine helps to ensure that all of the more hazardous alkylating agent, like dimethylsulfate, is consumed. google.com
Purification Method: Recrystallization is a common method for purifying the solid product. The choice of solvent for recrystallization is crucial for obtaining high-purity crystals.
Investigation of Reaction Mechanisms in this compound Synthesis
The synthesis of this compound is a classic example of the Menshutkin reaction . wikipedia.org The mechanism is a bimolecular nucleophilic substitution (S_N_2).
The key steps in the mechanism are:
Nucleophilic Attack: The tertiary amine, N,N-dimethylhexadecylamine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of the ethyl group in the ethylating agent (e.g., diethyl sulfate).
Transition State: A transition state is formed where a new N-C bond is partially formed, and the bond between the ethyl group and the sulfate is partially broken.
Product Formation: The N-C bond formation is completed, and the ethyl sulfate anion is displaced as the leaving group. This results in the formation of the N-ethyl-N,N-dimethyl-1-hexadecanaminium cation and the ethyl sulfate anion, which together form the ionic compound this compound.
The rate of this S_N_2 reaction is influenced by several factors:
Nature of the Alkylating Agent: The reactivity of the alkylating agent is important. For alkyl halides, the reactivity order is typically I > Br > Cl. wikipedia.org Esters of strong acids, like diethyl sulfate, are also effective alkylating agents. google.com
Solvent Polarity: Polar solvents can stabilize the charged transition state, but the specific effect can be complex. wikipedia.org
Steric Hindrance: Increased steric bulk on the tertiary amine can slow down the reaction rate. masterorganicchemistry.com
Molecular and Cellular Pharmacological Mechanisms of Mecetronium Ethylsulfate
Interactions of Mecetronium (B1212740) Ethylsulfate with Cellular Membranes
The primary target of Mecetronium ethylsulfate is the microbial cell membrane. shreejipharmainternational.comindiamart.com As a cationic surfactant, its mode of action is centered on the disruption of this critical cellular barrier.
The fundamental mechanism of this compound involves the disruption of the microbial cell membrane's structural integrity. indiamart.com The positively charged (cationic) head of the Mecetronium molecule engages in electrostatic interactions with the negatively charged components of the microbial cell membrane. vulcanchem.com Specifically, the quaternary ammonium (B1175870) group is attracted to the anionic phosphate (B84403) groups present in the phospholipids (B1166683) that form the membrane bilayer.
This interaction destabilizes the membrane's architecture, leading to a loss of its selective permeability. The binding of MES to the membrane interrupts the normal arrangement of the lipid bilayer, creating disorganization and gaps. This alteration increases the membrane's permeability, allowing for the uncontrolled passage of ions and small molecules into and out of the cell.
The severe disruption of the cell membrane and the subsequent loss of permeability control culminate in cell lysis. As the membrane's structure is compromised, it can no longer maintain the cell's osmotic balance and internal environment. This leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids. The extensive damage to the membrane ultimately results in the complete breakdown and death of the cell, a process known as lysis. shreejipharmainternational.com
Broad-Spectrum Antimicrobial Activity Mechanisms of this compound
This compound demonstrates efficacy against a wide range of microorganisms, including bacteria, fungi, and viruses, primarily through its membrane-disrupting action. shreejipharmainternational.com
The antibacterial action of this compound is a direct result of its ability to destroy the bacterial cell membrane. shreejipharmainternational.com The cationic nature of the compound facilitates its attraction to the negatively charged bacterial surface. himedialabs.com Upon binding, it disrupts the phospholipid bilayer, causing a loss of membrane integrity and leading to cell lysis. This mechanism is effective against both Gram-positive and Gram-negative bacteria. In addition to direct membrane damage, QACs like this compound can also contribute to antimicrobial activity by inactivating essential energy-producing enzymes and denaturing cellular proteins. himedialabs.comhimedialabs.com
Table 1: Comparative Efficacy of a Hand Sanitizer Containing this compound
This table presents findings from a comparative study on the efficacy of different hand sanitizers. The zone of inhibition indicates the degree of antimicrobial activity against tested bacteria.
| Hand Sanitizer | Active Ingredients | Zone of Inhibition (mm) |
| Sterillium | Alcohol, this compound | 22 ± 6 |
| PureHands | Herbal components | 7.5 ± 0.5 |
| Lifebuoy | Triclosan | 9.5 ± 1.5 |
| Dettol | Chloroxylenol | 8 ± 1 |
| Data sourced from a comparative study on hand sanitizer efficacy. |
The antifungal activity of this compound also stems from its ability to disrupt cell membranes. shreejipharmainternational.comindiamart.com It is effective against various fungi, including yeasts and certain molds. indiamart.com Similar to its action on bacteria, the compound interacts with the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and eventual cell death. shreejipharmainternational.comindiamart.com
This compound is active against viral structures, particularly enveloped viruses. shreejipharmainternational.comhimedialabs.com The viral envelope is a lipid-based outer layer that is critical for the virus's ability to infect host cells. The mechanism of action involves the disruption of this lipid envelope, which deactivates the virus and renders it non-infectious. ijsdr.org
Table 2: Antimicrobial Spectrum of this compound
This table summarizes the range of microorganisms against which this compound is effective.
| Microorganism Type | Efficacy | Primary Mechanism of Action |
| Bacteria (Gram-positive & Gram-negative) | Yes shreejipharmainternational.com | Disruption of the cell membrane, leading to lysis. |
| Fungi (Yeasts & Molds) | Yes shreejipharmainternational.comindiamart.com | Disruption of the cell membrane. shreejipharmainternational.comindiamart.com |
| Viruses (Enveloped) | Yes shreejipharmainternational.comhimedialabs.com | Disruption of the viral lipid envelope. ijsdr.org |
Molecular Target Identification and Ligand-Receptor Interactions of this compound
This compound, a quaternary ammonium compound, primarily exerts its biological effects through non-specific interactions with cellular structures rather than binding to specific molecular receptors. indiamart.comshreejipharmainternational.com Its principal molecular target is the cell membrane of microorganisms. indiamart.comshreejipharmainternational.com As a surface-active agent and detergent, its mechanism is rooted in its physicochemical properties. ncats.io
The compound's structure, featuring a positively charged quaternary nitrogen atom and a long hydrocarbon tail, facilitates its interaction with the negatively charged components of microbial cell membranes. indiamart.com This interaction leads to the disruption of the lipid bilayer's integrity. indiamart.comshreejipharmainternational.com The process increases membrane permeability, causing the leakage of essential intracellular components and ultimately resulting in cell lysis and death. indiamart.comshreejipharmainternational.com Some evidence also suggests it may interfere with the cell wall or microbial metabolism. shreejipharmainternational.com
In addition to microbial cells, this compound has been noted to interact with the outermost layer of the skin, the stratum corneum. ncats.io This interaction allows it to persist on the skin, providing a sustained effect. ncats.io Unlike classic pharmacological agents that bind to specific protein receptors to elicit a response, the action of this compound is characterized by this direct, disruptive physical mechanism on cellular envelopes.
Table 1: Summary of Molecular Interactions of this compound
| Interaction Type | Target | Mechanism of Action | Consequence |
| Primary Molecular Interaction | Microbial Cell Membrane | Disruption of the lipid bilayer structure. indiamart.comshreejipharmainternational.com | Increased membrane permeability, leakage of cytoplasmic contents. indiamart.com |
| Secondary Interaction | Microbial Cell Wall / Metabolism | Interference with structural integrity or metabolic processes. shreejipharmainternational.com | Inhibition of growth and function. |
| Physicochemical Action | Biological Surfaces (e.g., Stratum Corneum) | Adherence as a surface-active agent. ncats.io | Sustained presence on the skin surface. ncats.io |
| Overall Effect | Microorganisms | Cell lysis and death. indiamart.comshreejipharmainternational.com | Antimicrobial and disinfectant activity. shreejipharmainternational.com |
Influence of this compound on Cellular Signaling Pathways (e.g., as explored in in vitro models)
While this compound has been the subject of in vitro studies to determine its efficacy, detailed research specifically delineating its influence on distinct cellular signaling pathways is not extensively documented. shreejipharmainternational.comnih.gov Its primary mechanism of action—catastrophic cell membrane disruption—is a direct physical process that circumvents the need to modulate complex intracellular signaling cascades to achieve its antimicrobial effect. indiamart.comshreejipharmainternational.com
In vitro models are primarily used to assess its general antimicrobial and cytotoxic properties. For instance, the broth macrodilution method has been employed to evaluate its activity against various bacterial strains, such as Acinetobacter baumannii. nih.gov Such studies focus on determining the concentration required to inhibit microbial growth or kill the organism rather than analyzing changes in specific signaling pathways. nih.gov
The terminal event of cell lysis caused by this compound inherently leads to a complete shutdown of all cellular functions, including signaling. Therefore, its influence is less about the subtle modulation of pathways and more about the direct and overwhelming compromise of cellular integrity.
Preclinical and in Vitro Investigations of Mecetronium Ethylsulfate
In Vitro Studies on Antimicrobial Activity and Spectrum
Mecetronium (B1212740) ethylsulfate (MES), a quaternary ammonium (B1175870) compound, demonstrates notable antimicrobial properties. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell lysis. This activity is attributed to the electrostatic interaction between the positively charged ammonium group of MES and the negatively charged phosphate (B84403) groups in the phospholipids (B1166683) of bacterial membranes.
Evaluation Against Multidrug-Resistant Bacterial Strains (e.g., Vancomycin-Resistant Enterococci)
Mecetronium ethylsulfate has shown efficacy against a range of bacteria, including strains resistant to common antibiotics. Studies have specifically highlighted its activity against vancomycin-resistant enterococci (VRE). biosynth.comresearchgate.net Formulations containing MES, often in combination with alcohols like propan-1-ol and propan-2-ol, are utilized in healthcare settings for surgical hand disinfection, where they have been shown to be effective. boku.ac.atresearchgate.net Research indicates that such alcohol-based hand rubs can reduce colonization with VRE. researchgate.net
A study evaluating a hand rub with 45% 2-propanol, 30% 1-propanol, and 0.2% this compound demonstrated its bactericidal effectiveness, which is crucial in preventing the spread of multidrug-resistant organisms in hospital environments. veteriankey.com Another study confirmed that all tested disinfectants containing MES inhibited the growth of all Acinetobacter baumannii isolates, a pathogen known for its multidrug resistance, at recommended concentrations and contact times. nih.gov
However, the potential for resistance development to MES has also been investigated. One study reported that while no clinical isolates of Staphylococcus aureus were resistant to povidone-iodine, 48.5% were resistant to a propanol-based this compound (PBM) formulation. nih.gov This resistance was more significantly detected among multidrug-resistant isolates. nih.gov Repeated exposure of S. aureus to subinhibitory concentrations of PBM led to a 128-fold increase in the minimum inhibitory concentration (MIC), and the resistant mutant acquired cross-resistance to antibiotics such as penicillin, cefoxitin, and ciprofloxacin. nih.gov
Table 1: Antimicrobial Efficacy of this compound Against Resistant Bacteria
| Bacterial Strain | Finding | Reference |
|---|---|---|
| Vancomycin-Resistant Enterococci (VRE) | Formulations containing MES are effective against VRE. | biosynth.comresearchgate.net |
| Acinetobacter baumannii | MES-containing disinfectants inhibited growth of all tested isolates. | nih.gov |
| Staphylococcus aureus | 48.5% of clinical isolates showed resistance to a PBM formulation. | nih.gov |
| S. aureus (PBM-resistant mutant) | Acquired cross-resistance to penicillin, cefoxitin, and ciprofloxacin. | nih.gov |
Time-Kill Kinetics and Minimum Inhibitory Concentration Determinations in Culture Models
The antimicrobial activity of this compound has been quantified through the determination of its minimum inhibitory concentration (MIC) and time-kill kinetics. For Staphylococcus aureus ATCC 25923, the MIC of a propanol-based this compound (PBM) formulation was determined to be 664 μg/mL. nih.gov In time-kill tests, a propanol-based hand rub containing MES demonstrated a significant reduction of more than 10^5-fold in both Gram-positive and Gram-negative bacteria within 30 seconds. researchgate.net
Formulations intended for hand disinfection containing MES have been tested according to standardized methods like EN 1500 and EN 12791 to evaluate their efficacy. windows.net A hand rub with 2-propanol, 1-propanol, and this compound achieved the required immediate and sustained bactericidal effect for surgical hand disinfection. researchgate.net Specifically, a 30-second application is recommended for hygienic hand disinfection, while a 1.5-minute application is advised for surgical hand disinfection. windows.net
Table 2: MIC and Time-Kill Data for this compound
| Parameter | Organism | Value/Result | Reference |
|---|---|---|---|
| MIC | Staphylococcus aureus ATCC 25923 | 664 μg/mL (for PBM formulation) | nih.gov |
| Time-Kill | Gram-positive and Gram-negative bacteria | >5 log10 reduction in 30 seconds | researchgate.net |
| Efficacy (Hygienic Hand Disinfection) | Standard test organisms (EN 1500) | Effective at 30 seconds | windows.net |
| Efficacy (Surgical Hand Disinfection) | Standard test organisms (EN 12791) | Effective at 1.5 minutes | windows.net |
Studies on Biofilm Formation Modulation
The effect of this compound on bacterial biofilm formation has been a subject of investigation. Biofilms provide a protective environment for bacteria, making them more resistant to antimicrobial agents. blackwellpublishing.com Subinhibitory concentrations of a propanol-based this compound (PBM) formulation were found to cause a moderate reduction in biofilm activity in Staphylococcus aureus. nih.gov In contrast, subinhibitory concentrations of povidone-iodine completely inhibited biofilm formation. nih.gov This suggests that while MES has some effect on biofilms, other agents may be more potent in this specific application. It is noted that repeated treatment may be necessary due to the rapid onset of biofilm formation following contamination. journalofwoundcare.com
Synergistic and Antagonistic Interactions with Co-Administered Agents in In Vitro Systems
Interactions with Conventional Antimicrobial Agents
This compound is often formulated with other antimicrobial agents, primarily alcohols, to enhance its efficacy. The combination of MES with propan-1-ol and propan-2-ol is common in hand disinfectants. boku.ac.atsanmed.in This combination produces a synergistic effect against microorganisms. sanmed.in The alcohols contribute to the immediate and rapid reduction of microbial counts, while MES is thought to provide a sustained or residual effect by binding to the stratum corneum of the skin. ncats.io
However, the development of resistance to MES can have implications for cross-resistance to conventional antibiotics. As mentioned previously, a Staphylococcus aureus mutant that developed resistance to a PBM formulation also showed acquired resistance to penicillin, cefoxitin, and ciprofloxacin, indicating a potential antagonistic interaction from a clinical resistance perspective. nih.gov
Effects on Cell Proliferation and Viability in In Vitro Cancer Models (e.g., Quantitative High-Throughput Screening)
Quantitative high-throughput screening (qHTS) has emerged as a powerful methodology for identifying novel anti-cancer properties in existing drugs and bioactive compounds. nih.govoup.commdpi.com This approach involves screening large libraries of substances at multiple concentrations to generate concentration-response curves, which allows for the determination of both the efficacy (maximal effect) and potency (the concentration required to elicit a half-maximal response, or IC₅₀) of a compound. oup.commdpi.com
In a large-scale screening of the National Institutes of Health Chemical Genomic Center's pharmaceutical collection, comprising 2,816 clinically approved drugs, this compound was identified as a compound with antiproliferative effects in a thyroid cancer cell line. nih.govoup.com The screening was performed on the TPC-1 thyroid cancer cell line, and from the initial library, 40 compounds were classified as having high-confidence activity. nih.govoup.com
This compound was among the compounds that demonstrated a notable antiproliferative effect. nih.gov The results from this quantitative high-throughput screening provided specific metrics for its activity against thyroid cancer cells in this in vitro model. nih.govoup.comoup.com
| Compound | Maximal Response (Efficacy) | Curve Class | Potency (IC₅₀ in µM) |
|---|---|---|---|
| This compound | -101 | -2.1 | 18.84 |
Experimental Models for Studying Membrane Perturbation by Quaternary Ammonium Compounds
This compound is a surface-active aliphatic quaternary ammonium compound (QAC). nih.gov The primary mechanism of action for QACs is the disruption of microbial and eukaryotic cell membranes. jst.go.jp Various experimental models are employed to investigate this membrane perturbation. These models allow for detailed analysis of the interactions between QACs and the lipid bilayer of cell membranes.
The fundamental mechanism involves the positively charged quaternary nitrogen atom of the QAC binding to the negatively charged components of the cell membrane. jst.go.jpnih.gov Subsequently, the long, hydrophobic alkyl chain of the molecule inserts into and perturbs the lipid bilayer, leading to diminished membrane fluidity, the formation of voids, and ultimately, a loss of membrane integrity. jst.go.jptandfonline.com This disruption can result in the leakage of intracellular components and cell death. researchgate.net
Several in vitro and computational models are utilized to study these interactions:
Artificial Membrane Systems (Vesicles/Liposomes): These models use synthetically created vesicles, which are microscopic sacs made of a lipid bilayer, mimicking a simplified cell membrane. To study permeability changes, a fluorescent dye like calcein (B42510) can be entrapped within these vesicles. researchgate.net The addition of a membrane-perturbing agent, such as a QAC, causes the dye to leak out, which can be quantified by measuring the increase in fluorescence. Studies using this model have shown that QACs with longer alkyl chains (e.g., C16) are more effective at disrupting membrane permeability than their shorter-chain (e.g., C12) counterparts. researchgate.net
Cell-Based Assays: Human cell lines are frequently used to study the effects of QACs on cell membranes in a more biologically relevant context. For instance, human lung epithelial cell lines (A549 and BEAS-2B) have been used to investigate membrane damage caused by QACs like Benzalkonium chloride and Cetylpyridinium chloride. jst.go.jp Techniques such as scanning electron microscopy can be used to directly visualize the structural damage to the plasma membrane, including the reduction in microvilli length, following exposure to these compounds. jst.go.jp
Mitochondrial Function Analysis: Since the mitochondrial membrane is also a lipid bilayer, its function can be a key indicator of QAC activity. tandfonline.com Experimental models that measure mitochondrial bioenergetics, such as oxygen consumption and ATP production, are used to assess the impact of these compounds. Inhibition of the mitochondrial respiratory chain and a collapse of the mitochondrial membrane potential are key events that can be measured to understand the cytotoxic effects of QACs that occur at concentrations too low to cause general cell lysis. tandfonline.com
Computational Modeling (Molecular Dynamics): Molecular dynamics (MD) simulations provide powerful in silico models to visualize and understand the interactions between QACs and lipid bilayers at an atomic level. nih.gov These simulations can model the process of a QAC molecule approaching the membrane, the insertion of its non-polar tail into the hydrophobic core of the bilayer, and the subsequent clustering of negatively charged lipids around the QAC's cationic head. This provides detailed mechanistic insights that complement experimental findings. nih.gov
| Experimental Model | Technique/Assay | Key Findings/Application | References |
|---|---|---|---|
| Artificial Vesicles (Liposomes) | Calcein leakage fluorescence assay | Quantifies membrane permeability changes; demonstrates the influence of QAC alkyl chain length on disruptive power. | researchgate.net |
| Human Cell Lines (e.g., A549, BEAS-2B) | Scanning Electron Microscopy (SEM) | Visualizes microstructural damage to the plasma membrane and changes in cell morphology. | jst.go.jp |
| Isolated Mitochondria / Whole Cells | Measurement of oxygen consumption, ATP production, and membrane potential | Assesses the impact on mitochondrial membrane integrity and function, a key target for QAC cytotoxicity. | tandfonline.com |
| Computational Models | Molecular Dynamics (MD) Simulations | Provides atomic-level insight into the mechanism of QAC integration into the lipid bilayer and its disruptive effects. | nih.gov |
Advanced Analytical and Computational Methodologies in Mecetronium Ethylsulfate Research
Spectroscopic Techniques for Characterization and Interaction Studies
Spectroscopy is a cornerstone in the analysis of mecetronium (B1212740) ethylsulfate, providing detailed insights into its molecular structure, functional groups, and dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the molecular structure and dynamics of mecetronium ethylsulfate. vulcanchem.com In the study of quaternary ammonium (B1175870) compounds like this compound, NMR reveals insights into the conformational behavior in solution.
Research on related quaternary ammonium structures indicates that these molecules can exhibit restricted rotation around the nitrogen-carbon bonds. This is attributed to the steric hindrance caused by the bulky alkyl substituents attached to the central nitrogen atom. Furthermore, the long hexadecyl chain demonstrates significant conformational flexibility, capable of adopting various extended and folded configurations depending on its environment and intermolecular interactions. ¹H-NMR spectroscopy can confirm the presence of specific groups, such as the methyl and ethyl groups attached to the nitrogen and in the sulfate (B86663) anion, by identifying their characteristic chemical shifts and coupling patterns. google.com
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound. It accurately measures the mass-to-charge ratio of the ionic components. The complete compound has a molecular weight of approximately 423.7 g/mol . chemsrc.com MS analysis confirms the 1:1 stoichiometric ratio between the N-ethyl-N,N-dimethyl-1-hexadecanaminium cation (C₂₀H₄₄N⁺, molecular weight ~298.57 amu) and the ethyl sulfate anion (C₂H₅O₄S⁻, molecular weight ~125.12 amu).
Advanced MS techniques have been developed for sensitive detection. Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-MS) has been successfully used to detect quaternary ammonium compounds. googleapis.com In one innovative approach, ammonium sulfate was used as an additive to enhance detection sensitivity.
Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed for the separation and identification of this compound from complex mixtures, such as extracts from consumer products. researchgate.netnih.gov In such studies, mecetronium ethyl sulfate was identified as a primary quaternary ammonium salt in hair care product residues. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is often used in conjunction with chromatographic techniques for the detection and quantification of analytes. While this compound itself does not possess a strong chromophore for direct, highly sensitive UV-Vis analysis in all applications, it can be detected in complex mixtures. Studies analyzing extracts containing various quaternary ammonium salts have noted a broad UV absorption. researchgate.net
In high-performance liquid chromatography (HPLC) systems, a UV-Vis or a diode-array detector (DAD) is commonly used. researchgate.netnih.gov The detector measures the absorbance of the eluate as it exits the column, allowing for the quantification of components. The selectivity of an HPLC method can be verified by examining the UV spectra of the separated peaks. nih.gov
Chromatographic Separations and Quantification Methods for Research Samples
Chromatography is the principal methodology for separating this compound from other components in a sample and for its precise quantification. clearsynth.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile salts like this compound. researchgate.netnih.gov Method development is a critical aspect of ensuring accurate and reproducible results. clearsynth.compharmaffiliates.com
Research involving the analysis of hair product extracts utilized an Agilent 1290 Infinity HPLC system for separation. researchgate.net The method employed a reversed-phase C18 column, which is suitable for separating amphiphilic molecules like this compound. The separation was achieved using a solvent gradient, a common practice in HPLC to effectively resolve complex mixtures. researchgate.net Another study analyzing cleaning solutions containing this compound used a Shimadzu HPLC system, also with a C18 column. nih.gov
A typical HPLC method involves a binary or quaternary pump, an autosampler, a column compartment, and a detector, such as a DAD or a mass spectrometer. researchgate.netnih.gov
Table 1: Example HPLC Gradient for Separation of Quaternary Ammonium Salts
| Time (minutes) | % Acetonitrile (0.1% Formic Acid) | % Methanol (0.1% Formic Acid) |
|---|---|---|
| 0 | 40 | 60 |
| 10 | 100 | 0 |
| 12 | 100 | 0 |
| 12.1 | 40 | 60 |
This table is based on a described gradient and illustrates a typical approach for separating compounds like this compound. researchgate.net
Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. Due to the high molecular weight and ionic, non-volatile nature of this compound, it is not directly amenable to standard GC analysis. researchgate.net
However, GC finds application in the analysis of formulations that contain this compound. For instance, GC has been used to determine the concentration of volatile components, such as ethanol (B145695) and propanol, in alcohol-based hand rubs where this compound is included as a minor ingredient. researchgate.net In environmental or exposure studies, GC coupled with mass spectrometry (GC-MS) has been used to analyze for other semi-volatile compounds in environments where products containing this compound are present. nih.gov Therefore, the role of GC in this compound research is typically indirect, focusing on the analysis of other volatile constituents within a product matrix rather than the quaternary ammonium salt itself.
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₂₂H₄₉NO₄S | Primary subject of the article |
| N-ethyl-N,N-dimethyl-1-hexadecanaminium | C₂₀H₄₄N⁺ | Cationic component of this compound |
| Ethyl sulfate | C₂H₅O₄S⁻ | Anionic component of this compound |
| Acetonitrile | C₂H₃N | Mobile phase solvent in HPLC |
| Methanol | CH₄O | Mobile phase solvent in HPLC |
| Formic acid | CH₂O₂ | Mobile phase additive in HPLC |
| Ethanol | C₂H₆O | Volatile component in formulations, analyzed by GC |
| 1-Propanol | C₃H₈O | Volatile component in formulations, analyzed by GC |
| 2-Propanol (Isopropanol) | C₃H₈O | Volatile component in formulations, analyzed by GC |
| Didecyldimethylammonium chloride | C₂₂H₄₈ClN | Another quaternary ammonium salt mentioned in LC-MS analysis researchgate.net |
| Bisphenol A | C₁₅H₁₆O₂ | Compound analyzed by GC-MS in a related study nih.gov |
Computational Chemistry and Molecular Modeling Approaches
In the research of this compound and related quaternary ammonium compounds (QACs), computational chemistry and molecular modeling have become indispensable tools. These methodologies provide profound insights into the molecule's behavior at an atomic level, elucidating structure-activity relationships, predicting target interactions, and detailing electronic properties that govern its function.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity in a quantitative manner. For QACs like this compound, QSAR is instrumental in predicting antimicrobial efficacy and toxicity, thereby guiding the synthesis of more effective and safer analogues.
The fundamental principle of QSAR is to establish a mathematical relationship between molecular descriptors and a measured biological endpoint. These descriptors are numerical values that characterize the physicochemical properties of the molecule, such as its hydrophobicity, electronic characteristics, and steric features.
Key research findings in the QSAR analysis of QACs include:
Predicting Antibacterial Activity: A study focusing on gemini (B1671429) quaternary ammonium surfactants developed a robust QSAR model to predict antibacterial activity against Escherichia coli. japsonline.com The model, which used descriptors calculated after optimizing compound structures with ab initio Hartree-Fock level theory, achieved a high correlation coefficient (R² = 0.891), demonstrating strong predictive power. japsonline.com
Modeling Toxicity: The toxicity of QACs towards aquatic organisms like algae has been successfully modeled using QSAR. researchgate.nethnu.edu.cn These studies often employ physicochemical and quantum chemical parameters to predict the half-maximal effective concentration (EC50). researchgate.net
Inhibitory Action: In a study of 66 mono- and bis-quaternary ammonium salts acting as antagonists at neuronal nicotinic acetylcholine (B1216132) receptors, QSAR models were developed using multi-linear regression (MLR) and neural network (NN) analysis. nih.gov Both models showed excellent correlation (r² = 0.89) between the molecular descriptors and the maximal inhibition (Imax) values, providing a basis for the rational design of new inhibitors. nih.gov
The development of a QSAR model typically involves selecting relevant descriptors and using statistical methods to build and validate the model. japsonline.com The applicability domain of the model must be defined to ensure reliable predictions for new compounds. japsonline.com
Table 1: Representative Molecular Descriptors Used in QSAR Studies of Quaternary Ammonium Compounds This table is interactive. You can sort and filter the data.
| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity | Reference |
|---|---|---|---|
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons, influencing interactions with biological targets. | researchgate.netnih.gov |
| Topological | Wiener Index | Describes molecular branching and size, affecting how the molecule fits into a binding site. | japsonline.com |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity of the compound, which is crucial for membrane penetration. | nih.gov |
| Constitutional | Molecular Weight | A fundamental property that correlates with steric hindrance and transport properties. | nih.gov |
| Quantum Chemical | Total Energy | Reflects the overall stability of the molecular structure. | researchgate.net |
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial for identifying potential molecular targets and understanding the mechanism of action at an atomic level.
For antimicrobial QACs, docking simulations are often used to predict their binding affinity and interaction with key bacterial enzymes. While specific docking studies on this compound are not widely published, research on structurally similar QACs provides valuable insights into likely mechanisms.
A notable target for QACs is the Sortase A (SrtA) enzyme, which is found in many Gram-positive bacteria and plays a key role in anchoring virulence factors to the cell wall, making it essential for pathogenesis and biofilm formation. researchgate.netfrontiersin.org
Key findings from molecular docking studies of QACs include:
Inhibition of Sortase A: Molecular simulations have shown that quaternary ammonium silane (B1218182) (QAS) can bind to and inhibit the SrtA protein. frontiersin.org The docking results indicate that the positively charged quaternary ammonium group forms charge-charge interactions within the SrtA binding pocket. researchgate.netfrontiersin.org
Conformational Changes: The binding of the QAS molecule to SrtA can induce conformational changes in the protein, particularly at the N- and C-terminal tails, which disrupts its catalytic function. frontiersin.orgnih.gov
Interaction with Active Site Residues: Docking studies can identify specific amino acid residues that are critical for binding. The interaction between the ligand and these residues can be visualized and analyzed to understand the basis of the inhibitory activity. researchgate.net
Table 2: Molecular Docking Insights for Quaternary Ammonium Compounds (QACs) This table is interactive. You can sort and filter the data.
| Target Protein | Organism Context | QAC Studied | Key Findings from Docking | Reference |
|---|---|---|---|---|
| Sortase A (SrtA) | Streptococcus mutans, Lactobacillus acidophilus | Quaternary Ammonium Silane (QAS) | QAS binds to the active site, causing conformational changes and inhibiting enzyme function. | frontiersin.orgnih.gov |
| Sortase A (SrtA) | General Gram-positive bacteria | Quaternary Ammonium Silane (QAS, k21) | Polar capabilities of QAS enable charge-charge interactions within the SrtA binding pocket. | researchgate.net |
| COVID-19 related proteins | SARS-CoV-2 | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Docking showed significant binding energy with the target protein, suggesting potential antiviral character. | nih.gov |
Quantum Chemical Calculations (e.g., HOMO/LUMO, Time-Dependent Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. nih.gov These methods are used to calculate various molecular properties that are difficult to measure experimentally.
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energies and distribution are critical for understanding chemical reactivity.
E(HOMO) is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency for electron donation. nih.govnih.gov
E(LUMO) relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a stronger electron-accepting ability. nih.gov
The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A small energy gap implies high chemical reactivity, high polarizability, and potential for significant biological activity because less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Quantum chemical studies on ionic surfactants have revealed that the charge of the headgroup is not localized but is partially distributed to the rest of the molecule, which influences its self-assembly and physical properties. scite.ai
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a powerful method for calculating the electronic excitation energies of molecules, which correspond to the absorption of light in the UV-Visible range. researchgate.netaps.org It allows for the theoretical simulation of UV-Vis spectra, providing results that can be directly compared with experimental measurements to validate the computational approach and aid in the interpretation of spectroscopic data. researchgate.net
Table 3: Key Parameters from Quantum Chemical Calculations of Surfactants/QACs This table is interactive. You can sort and filter the data.
| Parameter | Definition | Significance in this compound Research | Reference |
|---|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capacity of the molecule, crucial for interactions with biological receptors. | nih.govnih.gov |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capacity, relevant for charge-transfer interactions. | nih.govnih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and potential for greater biological activity. | nih.gov |
| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Predicts sites for electrophilic and nucleophilic attacks, guiding the understanding of intermolecular interactions. | nih.gov |
| Calculated UV-Vis Spectrum (via TD-DFT) | Theoretical prediction of electronic absorption wavelengths. | Complements experimental spectra and helps assign electronic transitions. | researchgate.netaps.org |
Advanced Microscopy Techniques for Visualizing Cellular Interactions
Advanced microscopy techniques are vital for directly observing the morphological and structural changes that occur when bacterial cells and biofilms are exposed to antimicrobial agents like this compound. These methods provide high-resolution visual evidence of the compound's mechanism of action.
Confocal Laser Scanning Microscopy (CLSM): CLSM is widely used to study biofilms due to its ability to create high-resolution, three-dimensional images of thick specimens. nih.gov By using fluorescent dyes, such as "Live/Dead" staining kits (e.g., SYTO-9 for live cells and propidium (B1200493) iodide for dead/damaged cells), researchers can visualize the spatial distribution of viable and non-viable bacteria within the biofilm structure after antiseptic treatment. mdpi.combiorxiv.org This allows for a quantitative assessment of the antimicrobial's efficacy in eradicating biofilms. mdpi.com
Electron Microscopy (Scanning and Transmission):
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of cells and biofilms. SEM images of bacteria treated with QACs can reveal dramatic changes, such as cell wall disruption, membrane blebbing, and the complete absence of bacterial colonies on treated surfaces. nih.gov
Transmission Electron Microscopy (TEM) allows for the visualization of the internal structures of the bacterial cell, offering insights into how antimicrobials affect intracellular components.
Atomic Force Microscopy (AFM): AFM is a powerful technique that can image surfaces at the nanoscale. researchgate.net In the context of antimicrobial research, AFM can be used to investigate the morphological and nanomechanical changes in the bacterial cell envelope upon interaction with compounds like this compound. It can reveal alterations in cell surface topography, roughness, and elasticity, providing direct evidence of membrane damage. researchgate.net
Table 4: Application of Advanced Microscopy to Study QAC-Bacteria Interactions This table is interactive. You can sort and filter the data.
| Microscopy Technique | Information Obtained | Key Findings for QACs/Antiseptics | Reference |
|---|---|---|---|
| Confocal Laser Scanning Microscopy (CLSM) | 3D structure of biofilms; differentiation of live vs. dead cells. | Visualizes increased red fluorescence (dead cells) and "holes" in the biofilm structure after antiseptic exposure. | mdpi.combiorxiv.org |
| Scanning Electron Microscopy (SEM) | High-resolution surface morphology of cells and biofilms. | Demonstrates the absence of bacterial colonies and destruction of biofilm architecture after treatment with QAS. | nih.gov |
| Atomic Force Microscopy (AFM) | Nanoscale topography, roughness, and mechanical properties of the cell membrane. | Uncovers structural alterations and damage to the bacterial membrane induced by antimicrobial exposure. | researchgate.net |
| Fluorescence Microscopy (Time-Lapse) | Dynamic visualization of disinfectant action over time. | Tracks the real-time breakdown of biofilm and quantifies the rate of bacterial killing. | nih.gov |
Mechanisms of Microbial Adaptation and Resistance to Mecetronium Ethylsulfate
Molecular Mechanisms of Induced Tolerance in Microorganisms
While specific studies on induced tolerance to MES are limited, the structural and mechanistic similarities to other well-researched QACs, such as benzalkonium chloride (BAC) and didecyldimethylammonium chloride (DDAC), allow for informed inferences. nih.gov Tolerance to these related compounds can be induced in vitro through passaging at subinhibitory concentrations. nih.gov This adaptation is a multifactorial process involving physiological and genetic changes that allow the microorganism to survive in the presence of the biocide. numberanalytics.com
One of the primary adaptive responses in bacteria is the alteration of their cell envelope. numberanalytics.com This can include changes in the composition and structure of the cell membrane, which may reduce the binding or disruptive action of the QAC. numberanalytics.com For instance, bacteria can modify the fatty acid composition of their membranes to decrease fluidity, thereby hindering the insertion of QAC molecules. researchgate.net
Another key mechanism is the upregulation of stress response systems. researchgate.net Exposure to sublethal concentrations of biocides can trigger various stress responses in bacteria, leading to the expression of protective proteins and enzymes. researchgate.net In Staphylococcus aureus, for example, exposure to subinhibitory concentrations of a propanol-based MES formulation led to a significant increase in the minimum inhibitory concentration (MIC) over successive passages. nih.gov
The development of tolerance is a significant concern as it can be a precursor to the development of stable, genetically encoded resistance.
Cross-Resistance Phenomena Between Mecetronium (B1212740) Ethylsulfate and Other Antimicrobials
A significant concern associated with the use of biocides like MES is the potential for the development of cross-resistance to clinically important antibiotics. nih.gov This phenomenon occurs when the mechanism that confers resistance to the biocide also provides resistance to an antibiotic.
A study on Staphylococcus aureus demonstrated that a mutant strain developed through repeated exposure to a propanol-based MES (PBM) formulation not only showed a 128-fold increase in its MIC to PBM but also acquired resistance to penicillin, cefoxitin, and ciprofloxacin. nih.gov Furthermore, a significant percentage of clinical S. aureus isolates that were resistant to the PBM formulation were also multidrug-resistant. nih.gov This suggests a link between the mechanisms of resistance to this QAC-based product and antibiotics.
The primary mechanism often implicated in cross-resistance is the overexpression of multidrug efflux pumps. nih.gov These pumps are membrane proteins that can actively transport a wide range of substrates, including biocides and various classes of antibiotics, out of the bacterial cell. nih.govnih.gov Therefore, a bacterial population that develops resistance to MES through the upregulation of an efflux pump may simultaneously become less susceptible to antibiotics that are also substrates for that pump. nih.gov
The table below summarizes findings on cross-resistance observed after exposure to a propanol-based mecetronium ethylsulfate formulation.
| Microorganism | Biocide Formulation | Observed Cross-Resistance | Reference |
| Staphylococcus aureus ATCC 25923 | Propanol-based this compound (PBM) | Penicillin, Cefoxitin, Ciprofloxacin | nih.gov |
Genetic and Epigenetic Factors in Resistance Development (e.g., Plasmid-Mediated Resistance, Efflux Pumps)
The development of stable resistance to MES, like other antimicrobials, is rooted in genetic and epigenetic modifications. numberanalytics.comlidsen.com These changes can be acquired through mutations in chromosomal genes or via the acquisition of mobile genetic elements, such as plasmids. wikipedia.org
Plasmid-Mediated Resistance: Plasmids are extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria through horizontal gene transfer. wikipedia.orgasm.org They frequently carry genes that confer resistance to multiple antibiotics and biocides. wikipedia.org While direct evidence for plasmid-mediated resistance specifically to MES is not extensively documented, the presence of qac genes (quaternary ammonium (B1175870) compound resistance genes) on plasmids is common in many bacterial species. asm.org These genes often code for efflux pumps that actively remove QACs from the cell. The acquisition of such plasmids can rapidly convert a susceptible bacterial population into a resistant one. nih.gov In staphylococci, resistance to antimicrobial agents has been associated with resistance plasmids (R-plasmids). ajol.info
Efflux Pumps: Efflux pumps are a major mechanism of resistance to both biocides and antibiotics. oup.com In bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their high intrinsic resistance to many antimicrobials, efflux pumps play a crucial role. nih.govnih.gov The overexpression of these pumps, which can be triggered by mutations in regulatory genes or exposure to inducing agents, reduces the intracellular concentration of the antimicrobial agent to sub-toxic levels. nih.gov For example, in Acinetobacter baumannii, reduced susceptibility to biocides has been associated with the overexpression of efflux pump genes. oup.com
Epigenetic Factors: Epigenetic modifications, such as DNA methylation and histone modifications, can also contribute to resistance by altering gene expression without changing the DNA sequence itself. mdpi.comiosrjournals.org These changes can influence the accessibility of genes, including those involved in resistance, to the cell's transcriptional machinery. lidsen.com For instance, epigenetic changes can lead to the upregulation of efflux pump genes or the downregulation of porin expression, which would restrict the entry of antimicrobials into the cell. lidsen.com While the specific role of epigenetics in MES resistance is an area for further research, it is a recognized mechanism in microbial adaptation to stress. researchgate.netfrontiersin.org
Long-Term Exposure Effects on Microbial Populations in Experimental Settings
Studies on the long-term effects of exposure to biocides like MES are critical for understanding the potential for resistance development in real-world environments. nih.gov Although direct, long-term studies specifically on MES are scarce, research on other QACs provides valuable insights.
Experimental evolution studies involving the continuous exposure of bacterial populations to subinhibitory concentrations of QACs have consistently shown the development of increased tolerance and resistance. nih.gov For instance, a study on Staphylococcus aureus exposed to a propanol-based MES formulation demonstrated a progressive increase in the MIC over ten consecutive passages. nih.gov This indicates that even at low concentrations, long-term exposure can select for and enrich resistant variants within a population.
The table below details the observed increase in Minimum Inhibitory Concentration (MIC) in S. aureus following repeated exposure to a propanol-based this compound formulation.
| Microorganism | Biocide Formulation | Initial MIC | MIC after 10 Passages | Fold Increase | Reference |
| Staphylococcus aureus ATCC 25923 | Propanol-based this compound (PBM) | 664 µg/mL | 85,000 µg/mL | 128-fold | nih.gov |
Such long-term exposure can also lead to shifts in the genetic makeup of the microbial population. Mutations in genes encoding efflux pumps, regulatory proteins, and cell envelope components can become fixed in the population. numberanalytics.com This can result in a stable resistant phenotype that may persist even after the selective pressure of the biocide is removed. nih.gov The concern is that these adapted populations may also exhibit cross-resistance to essential antibiotics, thereby complicating clinical treatment of infections. nih.gov
Broader Research Implications and Future Directions for Mecetronium Ethylsulfate Studies
Mecetronium (B1212740) Ethylsulfate as a Tool Compound in Biological Pathway Elucidation
Small molecule tool compounds are essential for dissecting biological processes, as they are potent, cell-active, and selective agents suitable for interrogating biological pathways. nih.govnih.gov These compounds have led to significant advances in life science research. nih.govnih.gov
While Mecetronium Ethylsulfate is a member of the well-studied class of quaternary ammonium (B1175870) compounds, its specific application as a tool compound for the elucidation of biological pathways is not extensively documented in current scientific literature. Research has primarily focused on its properties as an active ingredient in disinfectant formulations, rather than as a probe to understand specific cellular mechanisms. Studies have investigated its antimicrobial efficacy, particularly as an additive in alcohol-based hand rubs, which has yielded specific insights into its activity spectrum. nih.govnih.gov However, its use to modulate and thereby clarify distinct biological or signaling pathways remains a largely unexplored area.
Conceptual Contributions of this compound Research to Quaternary Ammonium Compound Science
Research into this compound has provided significant contributions to the broader scientific understanding of quaternary ammonium compounds (QACs), particularly concerning their efficacy and safety. mdpi.com QACs are a diverse class of compounds used as disinfectants, antiseptics, and preservatives due to their broad-spectrum antimicrobial activity. clinicalservicesjournal.comscienceopen.com
Furthermore, investigations into MES have raised important toxicological questions relevant to the entire QAC class. Concerns about the dermal absorption of MES and potential systemic effects contribute to a growing body of knowledge on the safety profiles of these widely used compounds. nih.gov This has prompted calls for more in-depth studies on the long-term risks associated with QAC exposure, which is an area of increasing concern. scienceopen.com The potential for QACs to contribute to antimicrobial resistance is another significant area of research to which studies of compounds like MES are conceptually relevant. rsc.orgdntb.gov.ua
| Research Focus | Key Finding | Contribution to QAC Science |
| Antimicrobial Efficacy | No significant improvement in efficacy when added to a propanol-based hand disinfectant for surgical hand disinfection. nih.govnih.gov | Highlights the importance of formulation and specific QAC structure in determining antimicrobial activity. |
| Toxicology | Evidence of dermal absorption in rat models, raising concerns about potential systemic toxic risks with frequent use. nih.gov | Adds to the safety database for QACs and underscores the need to evaluate dermal absorption for compounds in this class. |
| Resistance | While not studied directly for MES, its structural similarity to other QACs known to induce tolerance suggests a potential risk that cannot be ruled out. nih.gov | Reinforces the need for surveillance and research into the potential for all QACs to contribute to antimicrobial resistance. rsc.org |
Innovative Research Directions in this compound Chemistry and Biology
Given the existing body of research, future investigations into this compound are likely to diverge into several innovative directions. A primary focus will be on addressing the toxicological questions that have been raised.
Key future research directions include:
Advanced Toxicological Studies: In-depth studies are needed to determine the long-term toxic risks of MES, particularly concerning its dermal absorption and potential for systemic accumulation. nih.gov This research is crucial for establishing a comprehensive safety profile.
Mechanism of Dermal Penetration: Elucidating the precise mechanisms by which MES penetrates the skin would provide valuable data for risk assessment and could inform the development of safer QAC-based formulations.
Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the MES structure could be explored to identify analogues with potentially improved efficacy and a more favorable safety profile. These studies could help to better understand the chemical features that govern the activity and toxicity of aliphatic QACs.
Environmental Fate and Degradation: As with many QACs, the environmental impact of MES is an area requiring further investigation. scienceopen.com Research into its persistence, degradation pathways, and potential for bioaccumulation is essential for a complete life-cycle assessment.
Alternative Applications: Given that MES is a surface-active agent, its potential utility in applications beyond antimicrobial products, such as in material science or as a component in chemical synthesis, could be explored. nih.gov
Intellectual Property and Patent Landscape Analysis in this compound Research
An analysis of the intellectual property and patent landscape provides insights into the commercial and developmental interest in a chemical compound. biorxiv.org For this compound, the patent landscape does not appear to be densely populated with filings where MES is the primary novel invention.
Instead, this compound is often included in the patent literature as one of many possible components in broader formulations. For instance, some patents list MES within a group of established active ingredients for various applications. googleapis.com This suggests that its primary role in the intellectual property space is as a known entity that can be incorporated into new formulations or delivery systems, rather than as a novel active ingredient driving new patent filings.
The relative scarcity of patents focused specifically on the synthesis, novel applications, or unique properties of this compound may reflect the scientific findings regarding its limited efficacy in certain applications and the emerging questions about its safety profile. nih.govnih.gov Typically, a robust and growing patent portfolio is associated with compounds demonstrating clear advantages and ongoing innovation. The current landscape suggests that while MES is a recognized compound, significant new investment in its intellectual property protection may be limited pending further research that reveals novel and valuable properties.
Q & A
Q. How can researchers optimize data collection to align with journal requirements for reproducibility?
- Methodological Answer : Structure manuscripts using IMRaD (Introduction, Methods, Results, Discussion) format. Limit main-text experimental details to five key compounds, relegating supplementary data (e.g., NMR spectra) to appendices. Cite primary literature for known compounds and provide full synthetic pathways for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
